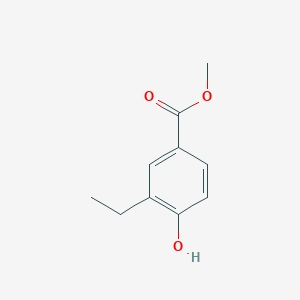

Methyl 3-ethyl-4-hydroxybenzoate

Description

Contextualization within the Ester Class of Hydroxybenzoic Acids

Methyl 3-ethyl-4-hydroxybenzoate is chemically classified as an ester of hydroxybenzoic acid. Specifically, it is the methyl ester of 3-ethyl-4-hydroxybenzoic acid. This places it in a significant family of compounds known as parabens, which are alkyl esters of p-hydroxybenzoic acid. nih.govrivm.nl Parabens are widely recognized for their preservative properties and have been extensively used in cosmetics, pharmaceuticals, and food products for their antimicrobial and antifungal activities. researchgate.netnih.gov

The structure of these compounds, featuring a benzene (B151609) ring substituted with a hydroxyl group and an ester group, is fundamental to their chemical behavior and biological activity. The parent molecule, 4-hydroxybenzoic acid, is a naturally occurring compound found in various plants and fruits. nih.gov Its esterification with different alcohols yields a series of parabens, with the alkyl group's nature and size influencing the compound's physicochemical properties and biological efficacy. nih.govjst.go.jp

Rationale for Focused Academic Inquiry into Alkyl Hydroxybenzoate Derivatives

The primary driver for academic inquiry into alkyl hydroxybenzoate derivatives, including this compound, stems from their widespread use as preservatives. researchgate.netmdpi.com This extensive application has prompted research into their biological effects. A significant area of investigation is their potential as endocrine-disrupting chemicals. mdpi.com Studies have explored the estrogenic activity of various parabens, with findings suggesting that this activity can vary with the length of the alkyl chain. researchgate.net

Furthermore, the relationship between the chemical structure of these esters and their antimicrobial potency is a key area of research. It has been observed that the antibacterial and antifungal efficacy of parabens tends to increase with the length of the alkyl chain. nih.govjst.go.jp This has led to studies on various new and modified paraben structures to optimize their preservative capabilities. The synthesis of novel hydroxybenzoic acid esters is also a field of interest, aiming to create derivatives with enhanced biological activities or improved physical properties. mdpi.comekb.eg

Overview of Research Trajectories for Related Chemical Entities

Research into related chemical entities, primarily other parabens like methylparaben, ethylparaben, propylparaben, and butylparaben, has followed several distinct trajectories. A major focus has been on their endocrine-disrupting potential, with numerous studies investigating their estrogenic and anti-androgenic activities. mdpi.comscispace.com This has led to a broader discussion within the scientific community regarding their safety and regulation in consumer products. rivm.nl

Another significant research avenue is the exploration of their antimicrobial mechanisms and the development of synergistic combinations to enhance their preservative effects at lower concentrations. nih.gov The synthesis of new paraben derivatives with modified alkyl chains or additional functional groups is also an active area of research, aiming to develop compounds with improved efficacy and reduced potential for adverse effects. researchgate.netmdpi.com For instance, the synthesis of more hydrophilic analogues is being explored to improve their solubility and performance in aqueous formulations. nih.gov Investigations have also delved into the spermicidal properties of some parabens. mdpi.com The environmental fate and biodegradation of these compounds are also of interest, given their widespread distribution.

Physicochemical Properties of Selected Hydroxybenzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 22934-36-7 | C₁₀H₁₂O₃ | 180.20 | 93-94 |

| 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | 138.12 | 214.5 |

| Methylparaben | 99-76-3 | C₈H₈O₃ | 152.15 | 125-128 |

| Ethylparaben | 120-47-8 | C₉H₁₀O₃ | 166.17 | 115-118 |

| Methyl 3-hydroxybenzoate | 19438-10-9 | C₈H₈O₃ | 152.15 | 71-73 |

| Methyl 3,4,5-trihydroxybenzoate | 94-37-1 | C₈H₈O₅ | 184.15 | Not Available |

Note: Data compiled from various chemical suppliers and databases. nih.govsigmaaldrich.comechemi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWENFSGMTMHRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246860 | |

| Record name | Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-36-7 | |

| Record name | Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22934-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-ethyl-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursor Pathways for Methyl 3 Ethyl 4 Hydroxybenzoate

Established Synthetic Routes for Alkyl 3-ethyl-4-hydroxybenzoates

The synthesis of alkyl 3-ethyl-4-hydroxybenzoates, including the target methyl ester, can be achieved through direct esterification of the parent carboxylic acid, 3-ethyl-4-hydroxybenzoic acid. This transformation is typically facilitated by catalysts that enhance reaction rates and yields.

Esterification Reactions Utilizing Modified Metal Oxide Catalysis

Modified metal oxides serve as effective heterogeneous catalysts for the esterification of aromatic carboxylic acids. These catalysts are advantageous due to their stability, reusability, and ability to facilitate reactions under specific conditions.

Detailed Research Findings:

Supported iron oxide nanoparticles have demonstrated high efficacy in catalyzing the esterification of a variety of aromatic and aliphatic carboxylic acids. The proposed mechanism involves the coordination of the Lewis acidic iron species to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., methanol). This approach is part of a green chemistry initiative, often performed under solvent-free conditions, with the catalyst being easily recoverable through simple filtration for subsequent reuse.

Another class of effective catalysts includes sulfated metal oxides, such as sulfated iron oxide and sulfated zirconia. These solid superacid catalysts have been successfully employed in the esterification of various acids, demonstrating high conversion rates. For instance, sulfated iron oxide has been identified as a highly efficient catalyst for the esterification of nonanoic acid with methanol (B129727). The acidic sites on the catalyst surface protonate the carbonyl group of the carboxylic acid, activating it for reaction with the alcohol.

The table below summarizes the types of modified metal oxide catalysts applicable to the synthesis of benzoate (B1203000) esters.

| Catalyst Type | Example | Key Features |

| Supported Metal Nanoparticles | Iron Oxide Nanoparticles on SBA-15 (FeNP@SBA-15) | High activity, reusable, promotes solvent-free conditions. |

| Sulfated Metal Oxides | Sulfated Iron Oxide (Fe₂O₃/SO₄²⁻) | Strong solid acid, high conversion rates, solvent-free synthesis. |

| Mixed Metal Oxides | Zn Promoted Mg-Al Mixed Oxides | Used for oxidative esterification from aldehydes, indicating Lewis acidic sites suitable for activating carbonyls. |

Eco-Friendly Approaches in Benzoate Ester Synthesis

Green chemistry principles are increasingly being applied to ester synthesis to minimize environmental impact. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Detailed Research Findings:

Eco-friendly methodologies for aromatic ester synthesis often employ solvent-free reaction conditions, which can be enhanced by microwave irradiation. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields compared to conventional heating for compounds like butyl benzoate. google.com

For the synthesis of 4-hydroxybenzoates (parabens), a simple and effective green method involves the classical esterification of the corresponding acid with an alcohol using a catalytic amount of p-toluenesulfonic acid (PTSA) in a solventless system. researchgate.net This heterogeneous mixture simplifies product work-up and reduces solvent waste. Another approach utilizes reusable solid acid catalysts like Dowex H+ resin, often in combination with an additive like sodium iodide (NaI), to facilitate esterification under mild conditions. chemicalbook.com For example, ethyl 4-hydroxybenzoate (B8730719) has been synthesized with a reasonable yield by refluxing 4-hydroxybenzoic acid in ethanol with a Dowex H+/NaI system. chemicalbook.com

The following table compares conventional and eco-friendly esterification methods.

| Method | Catalyst | Conditions | Advantages |

| Conventional Fischer Esterification | Concentrated H₂SO₄ | Reflux in excess alcohol | High yield, well-established. |

| Microwave-Assisted Synthesis | H₂SO₄ or PTSA | Microwave irradiation, often solvent-free | Rapid reaction times, energy efficient. google.com |

| Solid Acid Catalysis | p-Toluenesulfonic acid (PTSA) | Solvent-free, conventional or microwave heating | Heterogeneous, reduced waste. researchgate.net |

| Ion-Exchange Resin | Dowex H+ / NaI | Reflux in alcohol | Reusable catalyst, mild conditions. chemicalbook.com |

Methodological Extrapolation from Related Hydroxybenzoate Ester Syntheses

The synthesis of Methyl 3-ethyl-4-hydroxybenzoate can be inferred from established methods for preparing structurally similar hydroxybenzoate esters. These analogous pathways provide a robust framework for developing a targeted synthetic route.

Nitration and Oxidation Strategies for Substituted Hydroxybenzoic Acid Esters (e.g., Ethyl 3-hydroxy-4-nitrobenzoate)

The synthesis of multi-substituted benzene (B151609) rings often involves a carefully planned sequence of electrophilic aromatic substitution and functional group interconversion. A plausible, albeit multi-step, pathway to the 3-ethyl-4-hydroxybenzoic acid precursor could involve nitration.

For example, the synthesis of 3-hydroxy-4-nitrobenzoic acid is achieved by the nitration of m-hydroxybenzoic acid. prepchem.com In this process, m-hydroxybenzoic acid is dissolved in a solvent like nitrobenzene and treated with fuming nitric acid at a controlled temperature. prepchem.com The resulting nitrated acid can then be esterified. Following esterification, further chemical modifications, such as reduction of the nitro group to an amine, diazotization, and subsequent reactions (e.g., Sandmeyer reaction), could be employed to introduce other substituents, although this represents a more complex and less direct route. The compound Ethyl 3-hydroxy-4-nitrobenzoate itself is used as a reagent in the synthesis of other complex molecules like 2H-1,4-benzoxazin-3(4H)-ones. chemicalbook.com

A more direct approach would involve starting with a precursor already containing the desired substitution pattern and performing the final functional group manipulations. For instance, nitrating 3-chlorobenzoic acid gives a mixture of nitro-substituted isomers, which can then be hydrolyzed to the corresponding hydroxybenzoic acids. google.com

Acid-Catalyzed Esterification Protocols

The most direct and widely used method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification. masterorganicchemistry.com This equilibrium reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comwikipedia.org

Reaction Mechanism:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-ethyl-4-hydroxybenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

Deprotonation: The protonated ester is deprotonated (typically by the alcohol or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

This protocol is standard for producing various hydroxybenzoic acid esters, such as methyl, ethyl, and propyl parabens, from 4-hydroxybenzoic acid. nih.gov

Acylation-Based Syntheses of Hydroxybenzoic Acid Precursors (e.g., 4-Hydroxybenzoic Acid from Phenol and Methyl Carbamate)

The synthesis of the precursor, 3-ethyl-4-hydroxybenzoic acid, is a critical step. This can be achieved through electrophilic aromatic substitution reactions on a suitably substituted phenol.

Friedel-Crafts Acylation: A common strategy is the Friedel-Crafts acylation of a phenol. organic-chemistry.org For the target molecule, one could start with 2-ethylphenol. A Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) would likely yield a mixture of products, including 3-ethyl-4-hydroxyacetophenone. google.comresearchgate.net The hydroxyl group is strongly activating and ortho-, para-directing, making the desired substitution pattern plausible. The resulting acetophenone can then be oxidized to the corresponding carboxylic acid (e.g., via the haloform reaction) to produce 3-ethyl-4-hydroxybenzoic acid.

Kolbe-Schmitt Reaction: The Kolbe-Schmitt reaction is a well-established industrial method for synthesizing hydroxybenzoic acids. chemicalbook.comwikipedia.org This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. chemicalbook.comwikipedia.org To synthesize the required precursor, one would start with potassium 2-ethylphenoxide and react it with CO₂ at high temperature and pressure. Acidification of the reaction mixture would then yield 3-ethyl-4-hydroxybenzoic acid. The use of the potassium salt is crucial for favoring para-carboxylation to yield the 4-hydroxybenzoic acid derivative. chemicalbook.com

Acylation with Methyl Carbamate: A novel method has been described for the synthesis of 4-hydroxybenzoic acid that involves the acylation of phenol. ijrdt.org The process begins with the formation of sodium phenoxide, which is then reacted with methyl carbamate in the presence of a Lewis acid catalyst like AlCl₃. ijrdt.org This forms methyl 4-hydroxybenzoate, which is subsequently hydrolyzed to 4-hydroxybenzoic acid. ijrdt.org Extrapolating this method, sodium 2-ethylphenoxide could be reacted with methyl carbamate to potentially yield this compound directly, or its corresponding acid after hydrolysis.

Azeotropic Distillation Techniques in Methyl 4-Hydroxybenzoate Synthesis

The synthesis of p-hydroxybenzoic acid esters, such as methyl 4-hydroxybenzoate, is efficiently achieved through the Fischer esterification, a reaction between a carboxylic acid and an alcohol. A significant enhancement to this method is the use of azeotropic distillation, which effectively removes water as it is formed, driving the reaction equilibrium towards the product side. This technique is both efficient and economical for producing pure esters. cabidigitallibrary.org

In this process, p-hydroxybenzoic acid is reacted with an alcohol like methanol in the presence of a catalyst, typically a strong acid such as sulfuric acid. cabidigitallibrary.orgprepchem.com A water-immiscible solvent, commonly toluene, is added to the reaction mixture to act as an azeotropic agent. cabidigitallibrary.org Upon heating, a ternary azeotrope of toluene, methanol, and water distills out of the reaction flask. cabidigitallibrary.org This vapor is then condensed, and the water separates from the immiscible toluene, allowing the toluene and excess methanol to be returned to the reaction vessel while the water is collected.

The continuous removal of water under milder conditions displaces the reaction equilibrium, leading to higher yields of the desired ester. cabidigitallibrary.org This method avoids the need for a large excess of one reactant and simplifies the workup procedure, making it a highly effective and economical approach for synthesizing compounds like methyl 4-hydroxybenzoate with good to excellent yields and high purity. For instance, using a molar ratio of p-hydroxybenzoic acid to methanol of 1:3 can result in a synthesis yield of 86%. cabidigitallibrary.org

Table 1: Synthesis of p-Hydroxybenzoic Acid Esters via Azeotropic Distillation

| Ester Product | Alcohol | Catalyst | Azeotropic Agent | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Methyl 4-hydroxybenzoate | Methanol | H₂SO₄ | Toluene | - | 86.1 |

Data compiled from multiple sources. cabidigitallibrary.org

Microwave-Assisted Organic Synthesis for Hydroxybenzoic Acid Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool for accelerating a wide variety of organic reactions, including the synthesis of hydroxybenzoic acid derivatives. scispace.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to a significant reduction in reaction times, improved product yields, and often cleaner product formation compared to conventional heating methods. rasayanjournal.co.in

The primary advantage of microwave heating is its efficiency. It provides rapid and uniform heating throughout the reaction volume, which can diminish thermal gradients and create a reliable environment for nucleation and growth, leading to products with uniform size distribution. researchgate.net This method is considered environmentally friendly as it often reduces the need for large quantities of solvents and lowers energy consumption. rasayanjournal.co.in

In the context of esterification, reactions that might take hours under conventional reflux can often be completed in a matter of minutes using microwave assistance. scispace.comrasayanjournal.co.in For example, the esterification of benzoic acid with n-propanol in the presence of a catalytic amount of sulfuric acid can be completed in just 6 minutes under microwave irradiation. rasayanjournal.co.in This rapid, efficient, and clean technology makes it a valuable strategy for the synthesis of structurally diverse hydroxybenzoic acid derivatives. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Oxidation of Toluene | 10-12 hours | 5 minutes | Significant |

| Esterification of Benzoic Acid | ~30 minutes (reflux) | 6 minutes | Higher Yield |

Data compiled from multiple sources. rasayanjournal.co.in

Derivatization Strategies and Precursor Chemistry

Hydroxybenzoate esters are versatile precursors for the synthesis of more complex molecules, particularly various heterocyclic compounds and Schiff bases. Through a series of strategic transformations, the core benzoate structure can be elaborated into diverse molecular architectures with a range of potential applications.

Utilization of Hydroxybenzoates in Heterocyclic Compound Synthesis (e.g., Quinazolinone Derivatives from Ethyl 4-Hydroxybenzoate)

A common strategy for synthesizing quinazolinone derivatives involves using hydroxybenzoates as starting materials. nih.govrsc.org The process often begins with the conversion of the ester group into a hydrazide. For example, ethyl 4-hydroxybenzoate can be reacted with hydrazine hydrate in a solvent like ethanol under reflux to form 4-hydroxybenzohydrazide. nih.gov

This hydrazide intermediate is a key building block. In one widely used method for quinazolinone synthesis, an anthranilic acid is first acylated and then dehydrated to form a benzoxazinone intermediate. nih.gov This intermediate is then treated with an amine or a derivative like hydrazine hydrate to yield the final quinazolinone structure. nih.gov The versatility of this approach allows for the synthesis of a wide array of fused quinazolinone derivatives. nih.govresearchgate.net

Schiff Base Formation from Hydroxybenzoate Hydrazide Intermediates

The 4-hydroxybenzohydrazide intermediate, derived from a hydroxybenzoate ester, is readily used to synthesize Schiff bases. researchgate.net Schiff bases are formed through the condensation reaction of a primary amine (in this case, the hydrazide) with an aldehyde or a ketone. nih.govscience.gov

To synthesize Schiff's bases from 4-hydroxybenzohydrazide, the hydrazide is typically reacted with various substituted aldehydes in a suitable solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. nih.gov The reaction mixture is refluxed, and upon cooling, the Schiff base product precipitates and can be collected. nih.gov This method provides a straightforward pathway to a diverse library of Schiff base derivatives incorporating the hydroxybenzoate scaffold. researchgate.netnih.govrsc.org

Nucleophilic Substitution Reactions Involving Hydroxyl and Nitro Groups of Substituted Benzoates

The aromatic ring of substituted benzoates can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by strong electron-withdrawing groups like a nitro (NO₂) group. libretexts.orglibretexts.org For an SNAr reaction to occur, two conditions are typically met: the presence of a good leaving group (like a halide) and significant reduction of the ring's electron density by activating groups. libretexts.org

Reductive Transformations of Nitro-Substituted Hydroxybenzoates

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and is particularly important for the derivatization of nitro-substituted hydroxybenzoates. wikipedia.orgnih.gov The resulting amino group is a versatile functional handle that can be used for subsequent reactions, such as diazotization or amide bond formation.

A wide variety of reagents and methods exist for the reduction of aromatic nitro compounds. wikipedia.org

Catalytic Hydrogenation : This is a common industrial method using hydrogen gas with metal catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. wikipedia.org

Metal-Acid Systems : Classic methods include the use of metals like iron, tin, or zinc in an acidic medium. wikipedia.orgmdpi.comgoogle.com

Other Reducing Agents : Reagents like sodium hydrosulfite or tin(II) chloride are also effective for this transformation. wikipedia.org

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule, to ensure selective reduction of only the nitro group. The conversion proceeds through nitroso and hydroxylamine intermediates before yielding the final amine product. nih.govgoogle.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 4-hydroxybenzoate |

| Ethyl 4-hydroxybenzoate |

| p-Hydroxybenzoic acid |

| Methanol |

| Toluene |

| Sulfuric acid |

| Benzoic acid |

| n-Propanol |

| Benzanilide |

| Quinazolinone |

| Hydrazine hydrate |

| 4-Hydroxybenzohydrazide |

| Anthranilic acid |

| Benzoxazinone |

| Schiff base |

| Ethanol |

| Glacial acetic acid |

| Nitro group (NO₂) |

| Palladium-on-carbon (Pd/C) |

| Platinum(IV) oxide |

| Raney nickel |

| Iron |

| Tin |

| Zinc |

| Sodium hydrosulfite |

| Tin(II) chloride |

| Nitroso intermediate |

Advanced Spectroscopic Characterization and Crystallographic Elucidation of Methyl 3 Ethyl 4 Hydroxybenzoate and Analogues

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques measure the vibrations of molecular bonds, which occur at specific, characteristic frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For Methyl 3-ethyl-4-hydroxybenzoate, the key vibrational modes are expected in distinct regions of the spectrum.

Analysis of analogues such as Methylparaben provides a reference for the expected spectral features. The most prominent absorption bands anticipated for this compound include:

O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl (-OH) group. The broadness of this peak is typically due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as multiple weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the methyl ester and the ethyl group will result in strong absorptions in the 2980-2850 cm⁻¹ region.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) group of the ester is predicted to be in the 1725-1700 cm⁻¹ range. Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several medium to strong bands in the 1620-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester group are anticipated to show strong bands in the 1300-1100 cm⁻¹ range. The phenolic C-O stretch is also found in this region.

Below is a table summarizing the predicted FTIR peaks for this compound based on the analysis of its functional groups and data from related compounds.

| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Phenolic -OH | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2980 - 2850 | Strong |

| C=O Stretch (Ester) | -C(=O)O- | 1725 - 1700 | Very Strong, Sharp |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1620 - 1450 | Medium to Strong |

| C-O Stretch (Ester & Phenol) | C-O | 1300 - 1100 | Strong |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light from a laser source. While FTIR is sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it ideal for studying the carbon skeleton of aromatic rings.

For this compound, the FT-Raman spectrum would be expected to show:

Aromatic Ring Vibrations: Strong signals corresponding to the ring breathing modes of the substituted benzene ring would be prominent, typically appearing in the 1600-1570 cm⁻¹ and around 1000 cm⁻¹ regions.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in Raman spectra, usually in the 3100-2850 cm⁻¹ range.

Symmetric Vibrations: The symmetric stretching of C-C bonds within the ethyl group and the bond between the ring and the ethyl substituent would be Raman active.

The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would show distinct signals for each unique proton.

Aromatic Protons: The benzene ring has three protons, which would appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C-5 would likely be a doublet, the proton at C-2 would be a singlet (or a narrow doublet due to long-range coupling), and the proton at C-6 would be a doublet of doublets, due to coupling with the neighboring protons.

Phenolic Proton: The hydroxyl proton (-OH) would typically appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration but is often found between δ 5.0 and 6.0 ppm.

Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) would appear as a sharp singlet, expected around δ 3.8-3.9 ppm.

Ethyl Group Protons: The ethyl group (-CH₂CH₃) would give rise to two signals: a quartet for the methylene protons (-CH₂) due to coupling with the adjacent methyl group, and a triplet for the methyl protons (-CH₃) due to coupling with the methylene group. The quartet is expected around δ 2.6-2.8 ppm, and the triplet around δ 1.2-1.4 ppm.

The predicted chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ ppm) | Integration |

| Ar-H (at C-2) | Singlet (s) | ~7.8 | 1H |

| Ar-H (at C-6) | Doublet (d) | ~7.7 | 1H |

| Ar-H (at C-5) | Doublet (d) | ~6.8 | 1H |

| Phenolic -OH | Singlet (s), broad | 5.0 - 6.0 | 1H |

| Methyl Ester (-OCH₃) | Singlet (s) | ~3.8 | 3H |

| Ethyl Methylene (-CH₂CH₃) | Quartet (q) | ~2.7 | 2H |

| Ethyl Methyl (-CH₂CH₃) | Triplet (t) | ~1.2 | 3H |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For this compound, eight distinct signals are expected in the broadband-decoupled spectrum.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) is the most deshielded and would appear at the lowest field, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring would give six distinct signals between δ 110-160 ppm. The carbons attached to the oxygen atoms (C-4 and C-1) will be the most downfield in this region, while the others will be further upfield.

Methyl Ester Carbon: The carbon of the methyl ester group (-OCH₃) is expected to have a chemical shift around δ 50-55 ppm.

Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group would appear around δ 20-25 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, appearing around δ 13-16 ppm.

The predicted chemical shifts for the carbon atoms are detailed in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Carbonyl (-C=O) | 165 - 170 |

| Aromatic C-4 (-OH) | 155 - 160 |

| Aromatic C-1 (-COOCH₃) | 120 - 125 |

| Aromatic C-2, C-3, C-5, C-6 | 115 - 135 |

| Methyl Ester (-OCH₃) | 50 - 55 |

| Ethyl Methylene (-CH₂) | 20 - 25 |

| Ethyl Methyl (-CH₃) | 13 - 16 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between atoms. A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.

For this compound, a ¹H-¹H COSY experiment would be expected to show the following key cross-peaks, confirming the proton assignments:

A strong correlation between the methylene quartet (δ ~2.7 ppm) and the methyl triplet (δ ~1.2 ppm) of the ethyl group.

A correlation between the aromatic proton at C-5 (doublet, δ ~6.8 ppm) and the aromatic proton at C-6 (doublet, δ ~7.7 ppm).

Gauge-Invariant Atomic Orbital (GIAO) Approach for NMR Chemical Shift Calculation

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to calculate nuclear magnetic resonance (NMR) chemical shifts with high accuracy. scielo.brnih.govnih.gov This method is particularly valuable for complex organic molecules where empirical correlations may be insufficient for unambiguous spectral assignment. The GIAO approach, often coupled with Density Functional Theory (DFT), provides satisfactory chemical shifts for various nuclei in larger molecules. researchgate.netmdpi.com

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed on optimized molecular geometries. scielo.brresearchgate.net The selection of the functional and basis set is crucial for the accuracy of the calculated shifts. For instance, the B3LYP functional with the 6-311++G(d,p) basis set has been successfully used for calculating chemical shifts in various organic compounds. scielo.br The calculated isotropic magnetic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

The accuracy of the GIAO method allows for the detailed analysis of how substituents affect the electronic environment of different nuclei. For example, in substituted benzoates, the method can predict the changes in the chemical shifts of aromatic protons and carbons upon substitution, providing insights into steric and electronic effects. nih.gov While calculations are often performed on isolated molecules in the gas phase, the influence of solvent can be incorporated using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). scielo.br

| Computational Method | Application | Key Considerations |

| GIAO-DFT | Calculation of ¹H and ¹³C NMR chemical shifts | Choice of functional and basis set, use of a reference standard (e.g., TMS) |

| IEFPCM | Inclusion of solvent effects | Improves accuracy for solutions |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. slideshare.nettaylorfrancis.comlibretexts.org For compounds like this compound and its analogues, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in these aromatic esters are π → π* and n → π* transitions. slideshare.netlibretexts.org

The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the benzene ring and the carbonyl group. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms) to an antibonding π* orbital and are generally of lower intensity. slideshare.net

The UV-Vis spectrum of Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) in methanol (B129727) shows a maximum absorbance (λmax) at approximately 255 nm. wikipedia.org Similarly, Ethyl 4-hydroxybenzoate (Ethylparaben) exhibits a λmax at 256 nm. ucc.edu.gh These absorption bands are characteristic of the p-hydroxybenzoate chromophore. The position and intensity of these bands can be influenced by the solvent and the presence of other substituents on the aromatic ring.

| Compound | λmax (nm) | Solvent | Electronic Transition |

| Methyl 4-hydroxybenzoate | 255 | Methanol | π → π |

| Ethyl 4-hydroxybenzoate | 256 | Not specified | π → π |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule, thereby validating its molecular formula. Techniques such as nanoUPLC-LTQ Orbitrap and MALDI-TOF MS have been employed for the analysis of 4-hydroxybenzoates. nih.gov These methods provide high-resolution mass data that allow for the differentiation between compounds with very similar nominal masses.

In the analysis of parabens, HRMS can confirm the presence of the parent compound and identify its metabolites through accurate mass measurements. nih.gov For instance, the hydrolysis of the ester bond in parabens leads to the formation of 4-hydroxybenzoic acid, which can be detected and its molecular formula confirmed by HRMS. nih.gov The high accuracy of the mass measurement is crucial for distinguishing between potential elemental compositions and providing confidence in the assigned molecular formula.

X-Ray Crystallography and Solid-State Structural Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on Ethyl 4-hydroxybenzoate have confirmed that it crystallizes in the monoclinic system. researchgate.netresearchgate.netscientific.net The unit cell parameters for Ethyl 4-hydroxybenzoate grown from a methanol solution have been reported as a = 11.52 Å, b = 13.12 Å, c = 11.73 Å, and β = 107.64°. researchgate.net

For Methyl 4-hydroxy-3-nitrobenzoate, while detailed crystallographic studies are less commonly reported in readily available literature, its molecular formula is established as C₈H₇NO₅. nist.govnist.gov

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| Ethyl 4-hydroxybenzoate | Monoclinic | Not specified | a=11.52 Å, b=13.12 Å, c=11.73 Å, β=107.64° researchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate | Not available | Not available | Not available |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for alkyl 4-hydroxybenzoates. Methyl 4-hydroxybenzoate (methylparaben) is known to exhibit at least four polymorphic forms, designated as 1-I, 1-III, 1-107, and 1-112. nih.govresearchgate.netnih.gov These polymorphs have different melting points and are characterized by distinct crystal packing arrangements. nih.govnih.gov

The stable form, 1-I, has a melting point of 126 °C, while the metastable forms 1-III, 1-107, and 1-112 have lower melting points of 109 °C, 107 °C, and 112 °C, respectively. nih.govnih.gov The existence of these different crystalline forms is attributed to variations in the hydrogen-bonding networks and molecular conformations adopted in the solid state. nih.gov

| Polymorph of Methyl 4-hydroxybenzoate | Melting Point (°C) | Stability |

| 1-I | 126 | Stable |

| 1-III | 109 | Metastable |

| 1-107 | 107 | Metastable |

| 1-112 | 112 | Metastable |

The crystal structures of alkyl 4-hydroxybenzoates are significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-stacking. rsc.orgrsc.org In the various polymorphs of Methyl 4-hydroxybenzoate, a recurring structural motif is the O–H···O=C hydrogen-bonded catemer, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. nih.govnih.gov This interaction links the molecules into chains.

Computational Chemistry and Quantum Mechanical Investigations of Methyl 3 Ethyl 4 Hydroxybenzoate Systems

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like Methyl 3-ethyl-4-hydroxybenzoate, this would involve calculating bond lengths, bond angles, and dihedral angles.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict these parameters. For the related molecule, Methyl 4-hydroxybenzoate (B8730719), calculations have shown that the benzene (B151609) ring is planar, and the computed geometrical parameters correlate well with experimental data obtained from single-crystal X-ray diffraction. A similar planarity of the benzoate (B1203000) ring would be expected for this compound, with specific values for bond lengths and angles influenced by the presence of the ethyl group.

Table 1: Exemplar Optimized Geometrical Parameters (based on Methyl 4-hydroxybenzoate) This table illustrates the type of data obtained from geometry optimization, using a related compound as an example.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C1-C2 | 1.39 Å |

| C-O (hydroxyl) | 1.36 Å | |

| C=O (ester) | 1.21 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-O-H | 109.5° | |

| Dihedral Angle | O-C-C-C | ~180° |

Source: Adapted from findings on Methyl 4-hydroxybenzoate.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map highlights regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would show the most negative potential (typically colored red) around the oxygen atoms of the hydroxyl and ester groups, indicating these are the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (typically blue), marking it as a site for nucleophilic interaction. The aromatic ring itself would show a distribution of charge, influencing its interaction with other molecules.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

In a study of Methyl 4-hydroxybenzoate, the HOMO-LUMO energy gap was calculated to understand its pharmaceutical activity, with a lower band gap suggesting higher reactivity. For this compound, the HOMO would likely be localized over the electron-rich benzene ring and the hydroxyl group, while the LUMO would be concentrated on the carbonyl group of the ester and the aromatic ring. The calculated energy gap would provide insight into its kinetic stability and chemical reactivity.

Table 2: Exemplar Frontier Orbital Energies (based on related benzoate derivatives) This table illustrates typical data from FMO analysis.

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

Source: Illustrative values based on typical DFT calculations for phenolic compounds.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and conjugative interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Fukui functions are used within DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. The analysis condenses these reactive tendencies onto individual atoms.

f+ : Indicates the propensity for a nucleophilic attack (where the molecule accepts an electron).

f- : Indicates the propensity for an electrophilic attack (where the molecule donates an electron).

f0 : Indicates the propensity for a radical attack.

For this compound, Fukui analysis would likely identify the oxygen atoms as susceptible to electrophilic attack, while certain carbon atoms on the aromatic ring might be identified as sites for nucleophilic attack, depending on the electronic influence of the substituents. This provides a more detailed picture of local reactivity than MEP analysis alone.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (like UV-Visible spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths (λmax) and oscillator strengths of a molecule.

A TD-DFT calculation for this compound, typically performed in a solvent to mimic experimental conditions, would predict the electronic transitions, likely π → π* transitions associated with the aromatic system and n → π* transitions involving the carbonyl group. Comparing the simulated spectrum with an experimentally measured one is a standard method for validating the chosen computational approach.

Ab Initio and Composite Quantum Chemical Methods

Ab initio quantum chemical methods, which are derived directly from theoretical principles without the inclusion of experimental data, are fundamental to modern computational chemistry. Among these, composite methods have been developed to achieve high accuracy for thermochemical data by combining results from several high-level calculations.

The gas-phase standard molar enthalpy of formation (ΔfH°(g)) is a crucial thermochemical property that quantifies the stability of a molecule. High-accuracy composite methods, such as the Gaussian-n (Gn) theories, are widely used for its calculation. The G3MP2 and G4 methods, in particular, have proven to be robust for determining the thermochemical properties of organic molecules, including methyl hydroxybenzoates. researchgate.netacs.orgyoutube.com

These methods involve a series of calculations, including geometry optimization, vibrational frequency analysis, and single-point energy calculations at different levels of theory and basis sets. The results are then combined in a well-defined manner to extrapolate to a high-level theoretical result that approximates the exact solution of the Schrödinger equation. youtube.comdaniloroccatano.blog The G4 method, for instance, aims for an accuracy of approximately 1 kcal mol⁻¹ (about 4 kJ mol⁻¹) for enthalpies of formation. youtube.com

Studies on a homologous series of alkyl 4-hydroxybenzoates (parabens), including the methyl, ethyl, n-propyl, and n-butyl esters, have demonstrated excellent agreement between experimental gas-phase enthalpies of formation and those calculated using G3MP2 and G4 methods. acs.org For methyl 4-hydroxybenzoate, a close structural analog of this compound, the standard molar enthalpy of formation in the crystalline state was experimentally determined to be -562.20 ± 2.29 kJ·mol⁻¹. mdpi.com Computational methods like G4 can be used to derive the gas-phase enthalpy from such experimental data or calculate it directly from first principles. acs.org

The reliability of these methods has been validated across various alkyl 2-hydroxybenzoates as well, where calculated values supported experimental findings derived from combustion calorimetry and vapor pressure measurements. researchgate.netresearchgate.net While specific calculations for this compound are not prominently published, the established accuracy of G3MP2 and G4 methods for its isomers and analogs confirms their suitability for predicting its thermochemical properties with high confidence.

Table 1: Experimental and Calculated Thermochemical Data for Alkyl 4-Hydroxybenzoates

This interactive table presents thermochemical data for a series of alkyl 4-hydroxybenzoates, demonstrating the consistency between experimental findings and computational predictions.

| Compound | Crystalline State ΔfHmo (kJ·mol⁻¹) acs.org | Gas Phase ΔcrgHmo (kJ·mol⁻¹) acs.org |

| Methyl 4-hydroxybenzoate | -563.6 ± 1.1 | 107.9 ± 0.4 |

| Ethyl 4-hydroxybenzoate | -597.6 ± 1.2 | 111.5 ± 0.4 |

| n-Propyl 4-hydroxybenzoate | -621.3 ± 1.7 | 115.8 ± 0.5 |

| n-Butyl 4-hydroxybenzoate | -651.8 ± 1.9 | 122.9 ± 1.5 |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Each polymorph possesses a different crystal lattice arrangement, resulting in distinct physical properties. Computational methods are instrumental in understanding the energetic relationships between different polymorphic forms.

Lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. Calculating the lattice energies of different potential crystal structures allows for the prediction of their relative stabilities. For molecular crystals like the hydroxybenzoates, these calculations typically sum up the interaction energies between a central molecule and all surrounding molecules in the lattice. These interactions include electrostatic forces, dispersion forces, and hydrogen bonding. daniloroccatano.blog

Detailed investigations into the polymorphism of methyl 4-hydroxybenzoate (methylparaben) have identified at least four distinct forms. acs.orgnih.gov Researchers have calculated the lattice energies for these polymorphs using methods based on ab initio electronic structure calculations of the crystal or the individual molecules. researchgate.netnih.govfigshare.com These studies revealed that while all polymorphs are built from the same fundamental hydrogen-bonding motif (an O–H···O=C chain), the geometry of this chain differs in each form. nih.gov The calculations showed that differences in the induction energy of these various hydrogen-bonded chains, along with contributions from conformational energy, repulsion, and dispersion, significantly affect the relative lattice energies and thus the stability of the polymorphs. nih.govfigshare.com

Such computational analyses are vital for predicting the most stable crystal form and understanding the phase transformations between them. For this compound, similar computational approaches could be employed to explore its potential polymorphic landscape and predict the lattice energies of different crystalline arrangements.

Solvent Effects and Continuum Solvation Models (e.g., Onsager Model, IEFPCM)

The properties and behavior of a molecule can change significantly when it is dissolved in a solvent. Computational models that account for solvent effects are therefore essential for predicting realistic solution-phase behavior. Continuum solvation models are an efficient way to incorporate these effects by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules.

The solute molecule is placed in a cavity within this dielectric continuum. The solute's charge distribution polarizes the solvent, which in turn creates a "reaction field" that interacts with the solute. This mutual polarization is calculated self-consistently.

The Onsager model is an early and simple approach that places the solute in a spherical cavity. acs.org While computationally inexpensive, its accuracy can be limited for non-spherical molecules.

A more sophisticated and widely used method is the Polarizable Continuum Model (PCM) , particularly the Integral Equation Formalism (IEFPCM) variant. acs.org IEFPCM creates a more realistic, molecule-shaped cavity, typically constructed from a set of overlapping spheres centered on the atoms. acs.org This allows for a much more accurate representation of the reaction field and its effect on the solute. The IEFPCM method has been shown to provide a good balance between computational cost and accuracy and is often the default choice for solvation calculations in quantum chemistry software packages. acs.orgresearchgate.net

For this compound, applying the IEFPCM model would allow for the calculation of properties such as its stability, conformational preferences, and spectral characteristics in various solvents. By performing these calculations with different dielectric constants, one can simulate its behavior in a range of environments, from nonpolar to polar, providing insights into its solubility and reactivity in different media.

Computational Thermochemistry and Structure-Property Relationships for Alkyl Hydroxybenzoates

Computational thermochemistry plays a key role in establishing structure-property relationships, which correlate a molecule's chemical structure with its physical and chemical properties. For the family of alkyl hydroxybenzoates, systematic computational studies have provided significant insights.

Research on a homologous series of alkyl 4-hydroxybenzoates (from methyl to n-butyl esters) has systematically analyzed how properties change with the increasing length of the alkyl chain. acs.org For instance, the enthalpy of vaporization was found to have a consistent, near-linear relationship with the number of carbon atoms in the alkyl group. researchgate.net The contribution of each additional CH₂ group to the enthalpy of vaporization in this series was determined to be approximately 3.8 kJ·mol⁻¹. researchgate.net This kind of quantitative structure-property relationship (QSPR) is valuable for predicting the properties of other members of the series.

Furthermore, computational studies have been used to quantify the strength of intramolecular hydrogen bonds (intra-HB). In the case of alkyl 2-hydroxybenzoates (salicylates), the intra-HB between the hydroxyl group and the ester carbonyl group is a dominant structural feature. researchgate.net Thermochemical analysis, validated by G3MP2 and G4 calculations, determined the strength of this hydrogen bond to be approximately -43 kJ·mol⁻¹. researchgate.net Interestingly, this strength was found to be independent of the length of the alkyl ester chain (from methyl to n-butyl), indicating that the core interaction is localized and not significantly perturbed by the size of the ester group. researchgate.net

Biochemical and Environmental Transformation Pathways of Hydroxybenzoates

Microbial Degradation Mechanisms

The microbial breakdown of substituted hydroxybenzoates is a stepwise process initiated by peripheral enzymatic reactions that converge on common intermediates, which are then funneled into central catabolic pathways.

The initial and crucial step in the microbial degradation of Methyl 3-ethyl-4-hydroxybenzoate is the hydrolysis of its ester bond. This reaction is catalyzed by esterase enzymes produced by various bacteria, such as Enterobacter cloacae. thesciencenotes.comnih.govnih.govresearchgate.net This hydrolytic cleavage breaks the ester linkage, releasing the corresponding alcohol and the carboxylic acid. In the case of this compound, this would result in the formation of 3-ethyl-4-hydroxybenzoic acid and methanol (B129727). Strains of Enterobacter cloacae have demonstrated the ability to hydrolyze various parabens (esters of 4-hydroxybenzoic acid), indicating a broad substrate specificity of their esterases that likely extends to other substituted hydroxybenzoate esters. nih.govresearchgate.net

The efficiency of this enzymatic hydrolysis can be quite high. For instance, studies on parabens have shown that some bacterial strains can hydrolyze significant concentrations of these compounds in a short period. nih.gov The resulting 3-ethyl-4-hydroxybenzoic acid is the substrate for subsequent degradation steps.

Following the initial ester hydrolysis, the resulting 3-ethyl-4-hydroxybenzoic acid can undergo decarboxylation. This reaction involves the removal of the carboxyl group as carbon dioxide, leading to the formation of a corresponding phenol. Under aerobic conditions, this transformation is catalyzed by decarboxylase enzymes. nih.govresearchgate.net The decarboxylation of 3-ethyl-4-hydroxybenzoic acid would yield 2-ethylphenol. This pathway has been observed in the degradation of 4-hydroxybenzoic acid, which is stoichiometrically converted to phenol by some aerobic bacteria. nih.govresearchgate.net The resulting phenolic compound is then further metabolized through various aromatic degradation pathways.

| Substrate | Reaction | Enzyme | Product |

| 3-ethyl-4-hydroxybenzoic acid | Decarboxylation | Decarboxylase | 2-ethylphenol |

| 4-hydroxybenzoic acid | Decarboxylation | Decarboxylase | Phenol |

A major route for the degradation of 4-hydroxybenzoic acid and its derivatives is the protocatechuate cleavage pathway. researchgate.netplos.orgmdpi.comnih.gov This pathway is initiated by the hydroxylation of the aromatic ring. In the case of 3-ethyl-4-hydroxybenzoic acid, a monooxygenase would likely catalyze the introduction of a hydroxyl group at the C5 position, yielding 3-ethyl-4,5-dihydroxybenzoic acid (an ethyl-substituted protocatechuate).

Protocatechuate and its substituted analogues are key intermediates that are then subjected to ring cleavage by dioxygenase enzymes. researchgate.netnih.gov There are two main modes of cleavage for protocatechuate:

Ortho-cleavage (or intradiol cleavage): The aromatic ring is cleaved between the two hydroxyl groups by protocatechuate 3,4-dioxygenase.

Meta-cleavage (or extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups by protocatechuate 4,5-dioxygenase or protocatechuate 2,3-dioxygenase. researchgate.netnih.gov

The resulting ring-fission products are then further metabolized through a series of reactions into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. plos.org

An alternative route for the metabolism of some hydroxybenzoates is the gentisate cleavage pathway. plos.orgnih.govnih.gov In this pathway, the substrate is first hydroxylated to form a gentisate (2,5-dihydroxybenzoate) derivative. For 3-ethyl-4-hydroxybenzoic acid, this would likely involve an initial hydroxylation and rearrangement to form an ethyl-substituted gentisate.

The central step in this pathway is the cleavage of the gentisate aromatic ring by gentisate 1,2-dioxygenase. nih.gov This reaction opens the ring between the carbon atom bearing the carboxyl group and the adjacent hydroxylated carbon. The resulting product, maleylpyruvate (or a substituted version thereof), is then further processed, often through isomerization and hydrolysis, to yield fumarate and pyruvate, which are central metabolites. nih.gov

| Pathway | Key Intermediate | Ring-Cleavage Enzyme | Cleavage Type |

| Protocatechuate Pathway | Protocatechuate | Protocatechuate 3,4-dioxygenase | Ortho (intradiol) |

| Protocatechuate 4,5-dioxygenase | Meta (extradiol) | ||

| Gentisate Pathway | Gentisate | Gentisate 1,2-dioxygenase | Intradiol |

Monooxygenases and dioxygenases are pivotal enzyme families in the aerobic degradation of aromatic compounds like hydroxybenzoates. omicsonline.orgresearchgate.net

Monooxygenases catalyze the incorporation of a single atom of molecular oxygen into the aromatic ring, typically resulting in the formation of a hydroxyl group. omicsonline.org This hydroxylation is a critical activating step, making the aromatic ring more susceptible to subsequent cleavage. In the context of 3-ethyl-4-hydroxybenzoic acid degradation, a monooxygenase would be responsible for the initial hydroxylation that leads to the formation of either a protocatechuate or a gentisate intermediate. mdpi.com

Dioxygenases incorporate both atoms of molecular oxygen into the substrate and are primarily responsible for the cleavage of the aromatic ring. normalesup.org These enzymes are classified based on the position of ring cleavage relative to the hydroxyl groups:

Intradiol dioxygenases cleave the bond between two adjacent hydroxyl groups.

Extradiol dioxygenases cleave the bond adjacent to a hydroxylated carbon.

The concerted action of monooxygenases and dioxygenases is essential for the complete mineralization of aromatic compounds in the environment. omicsonline.org

Biosynthesis of Hydroxybenzoic Acid Precursors

The biosynthesis of the 4-hydroxybenzoic acid core structure, the precursor to compounds like this compound, originates from the shikimate pathway in microorganisms and plants. nih.govnih.govacs.org This central metabolic pathway is responsible for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds.

The key precursor for 4-hydroxybenzoic acid is chorismate, a branch-point metabolite in the shikimate pathway. nih.gov The enzyme chorismate pyruvate-lyase (also known as UbiC in Escherichia coli) catalyzes the conversion of chorismate directly to 4-hydroxybenzoate (B8730719) and pyruvate. nih.govnih.gov This is a key step in the biosynthesis of ubiquinone (coenzyme Q), a vital component of the electron transport chain. nih.gov

Alternatively, 4-hydroxybenzoic acid can also be synthesized from L-tyrosine, which is itself a product of the shikimate pathway. thesciencenotes.com The subsequent alkylation and esterification steps to form specific derivatives like this compound would be catalyzed by other specific enzymes.

| Precursor | Key Enzyme | Product |

| Chorismate | Chorismate pyruvate-lyase | 4-Hydroxybenzoate |

| L-Tyrosine | Various enzymes | 4-Hydroxybenzoate |

Shikimate Pathway Derivation of 4-Hydroxybenzoate

The shikimate pathway is a crucial metabolic route found in bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids and other significant aromatic compounds. researchgate.netresearchgate.net This pathway serves as the foundational route for the production of chorismate, which is the final product of the seven-step process and a critical precursor for various aromatic molecules, including 4-hydroxybenzoate (4-HBA). researchgate.netfrontiersin.org The pathway begins with phosphoenolpyruvate and erythrose 4-phosphate and proceeds through several enzymatic steps to yield chorismate. researchgate.net While the shikimate pathway does not directly produce 4-hydroxybenzoate, it synthesizes the essential precursor, chorismate, from which 4-HBA is derived. frontiersin.orgthesciencenotes.com In some metabolic routes, the aromatic amino acids L-phenylalanine and L-tyrosine, themselves products derived from the shikimate pathway, can also serve as precursors for 4-HBA synthesis. thesciencenotes.comnih.gov

Chorismate Pyruvate-Lyase (UbiC) Mediated Synthesis

The direct enzymatic conversion of chorismate to 4-hydroxybenzoate is mediated by the enzyme chorismate pyruvate-lyase, commonly known as UbiC. frontiersin.orgnih.govmicrobiologyresearch.org This enzyme catalyzes the elimination of pyruvate from the side chain of chorismate, leading to the formation of 4-hydroxybenzoate. researchgate.netnih.gov This reaction is a key step in the biosynthesis of ubiquinone (Coenzyme Q) in Escherichia coli and other Gram-negative bacteria. researchgate.netqmul.ac.uk

Research on the UbiC enzyme from E. coli has provided detailed characterization. The enzyme was enriched 3000-fold, and its activity was found not to require metal cofactors. nih.govmicrobiologyresearch.org It exhibits an apparent Michaelis constant (Km) for chorismate of 6.1 µM. nih.govmicrobiologyresearch.org A feeding experiment using isotopically labeled shikimate confirmed that the pathway involving chorismate pyruvate-lyase is the sole enzymatic source of 4-hydroxybenzoate in vivo in E. coli. nih.govmicrobiologyresearch.org

Table 1: Properties of Chorismate Pyruvate-Lyase (UbiC) from E. coli

| Property | Value | Source |

|---|---|---|

| Enzyme Name | Chorismate Pyruvate-Lyase (UbiC) | nih.govmicrobiologyresearch.org |

| Reaction | Chorismate → 4-Hydroxybenzoate + Pyruvate | frontiersin.orgnih.gov |

| Organism | Escherichia coli | nih.govmicrobiologyresearch.org |

| Apparent Km for Chorismate | 6.1 µM | nih.govmicrobiologyresearch.org |

| Metal Cofactor Requirement | None | nih.govmicrobiologyresearch.org |

| Biological Role | First step in ubiquinone biosynthesis | researchgate.netqmul.ac.uk |

L-Tyrosine and L-Phenylalanine as Feedstocks for 4-Hydroxybenzoic Acid Synthesis

Beyond the direct conversion from chorismate, 4-hydroxybenzoic acid (4-HBA) can also be synthesized from the aromatic amino acids L-tyrosine and L-phenylalanine. nih.govresearchgate.net These amino acids act as renewable feedstocks for microbial production systems. In one pathway, L-tyrosine is deaminated by a tyrosine ammonia-lyase (TAL) to form 4-coumarate. frontiersin.orgnih.gov This intermediate is then further processed by a series of enzymes, including feruloyl-CoA synthetase (Fcs), enoyl-CoA hydratase (Ech), and vanillin dehydrogenase (Vdh), to ultimately yield 4-hydroxybenzoate. nih.gov

Recent research has demonstrated the establishment of a coenzyme-A (CoA) free multi-enzyme cascade in Escherichia coli for the efficient synthesis of 4-HBA from L-tyrosine. researchgate.netnih.gov This engineered pathway utilized an L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and an aldehyde dehydrogenase. researchgate.netnih.gov This whole-cell biocatalysis approach successfully converted 150 mM of L-tyrosine into 128 ± 1 mM of 4-HBA (17.7 ± 0.1 g/L) with a conversion rate greater than 85% over 96 hours. researchgate.netnih.gov The same enzymatic cascade was also capable of converting L-phenylalanine into benzoic acid with a conversion of approximately 90%. researchgate.netnih.gov

Engineered Biosynthesis Pathways in Microbial Systems (e.g., Yeast)

Metabolic engineering has been extensively used to develop microbial systems for the overproduction of 4-hydroxybenzoate from renewable resources like glucose and glycerol. frontiersin.orgnih.gov Various microorganisms, including Escherichia coli, Corynebacterium glutamicum, Pseudomonas taiwanensis, and the yeast Saccharomyces cerevisiae, have been engineered for this purpose. frontiersin.orgnih.govresearchgate.net

Common engineering strategies include:

Overexpression of Key Enzymes: Increasing the expression of enzymes in the shikimate pathway to enhance the flux towards the precursor chorismate. frontiersin.orgnih.gov

Introduction of Synthesis Genes: Incorporating genes like ubiC from E. coli to efficiently convert chorismate to 4-HBA. frontiersin.orgresearchgate.net

Blocking Competing Pathways: Deleting genes that code for enzymes in competing pathways, such as those leading to the synthesis of aromatic amino acids (e.g., tryptophan, phenylalanine) or the degradation of 4-HBA itself. nih.govnih.gov

For example, in Saccharomyces cerevisiae, the synthesis pathway was constructed by introducing the ubiC gene and deleting the chorismate mutase gene (Aro7) to prevent the conversion of chorismate into other products. researchgate.net In another study, an engineered strain of Corynebacterium glutamicum produced 19.0 g/L of 4-HBA in a fed-batch fermentation process. nih.gov Similarly, engineered Pseudomonas taiwanensis achieved a production of 3.3 mM of 4-hydroxybenzoate from glucose with a carbon-mole yield of 19.0% in a mineral medium. frontiersin.org

Table 2: Examples of Engineered Microbial Systems for 4-Hydroxybenzoate (4-HBA) Production

| Microorganism | Engineering Strategy | Feedstock | Titer / Yield | Source |

|---|---|---|---|---|

| Corynebacterium glutamicum | Introduced mutated ubiC, blocked aromatic amino acid synthesis and 4-HBA catabolism. | Glucose | 19.0 g/L | nih.gov |

| Pseudomonas taiwanensis | Overexpressed shikimate pathway genes, integrated 4-HBA pathway, knocked out degradation pathways. | Glucose | 3.3 mM (19.0% C-mol yield) | frontiersin.orgnih.gov |

| Escherichia coli | Established a CoA-free multi-enzyme cascade. | L-Tyrosine | 17.7 g/L | researchgate.netnih.gov |

| Saccharomyces cerevisiae | Introduced ubiC gene, deleted chorismate mutase (Aro7). | Glucose | 2.9 g/L | researchgate.net |

Environmental Fate and Transport Processes

Photolytic Degradation Pathways

Hydroxybenzoates are subject to degradation in the environment through various processes, including photolysis. Photolytic degradation involves the breakdown of chemical compounds by light energy. nih.gov Studies on the radiolytic degradation of 4-hydroxybenzoate (4-HBA), which uses gamma radiation to simulate and accelerate natural degradation processes, provide insight into these pathways. iwaponline.comnih.gov

The primary mechanism involves the reaction with hydroxyl radicals (•OH), which are produced from water. nih.gov These highly reactive radicals predominantly add to the aromatic ring of the 4-HBA molecule. iwaponline.comnih.gov In aerated solutions, this leads to the formation of dihydroxy-compounds, with 3,4-dihydroxybenzoic acid being a major product. researchgate.net Another degradation pathway involves decarboxylation (loss of the carboxyl group), which can produce hydroquinone from 4-HBA. researchgate.net The efficiency and products of degradation can be influenced by factors such as pH, the presence of oxygen, and the concentration of the compound. iwaponline.comresearchgate.net For instance, in N₂O-saturated aqueous solutions, total degradation of 0.10 mmol/dm³ 4-HBA occurred at a dose of 1.6 kGy. iwaponline.comnih.gov

Transformation in Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are critical points for the transformation and removal of hydroxybenzoates and their derivatives, such as parabens. While parent parabens are often effectively removed during wastewater treatment, their primary degradation product, 4-hydroxybenzoic acid (4-HBA), is frequently detected in both influent and effluent. researchgate.netacs.org

Studies have shown that the concentration of 4-HBA is often significantly higher than that of parent parabens in wastewater. acs.org For example, in one study, the median concentration of total metabolites (including 4-HBA) was 5460–10,000 ng/L in influents and 2060–2550 ng/L in final effluents, while parent parabens were much lower. acs.org The removal efficiencies for 4-HBA are generally lower than for the parent parabens. acs.org

Furthermore, disinfection processes within WWTPs, such as chlorination, can lead to the formation of halogenated transformation products. researchgate.netnih.gov Dichlorinated parabens, for instance, have been observed to increase in concentration in rivers downstream of WWTP discharges, indicating their formation during treatment and subsequent release into the environment. nih.gov These chlorinated by-products can be more persistent in the environment than the original paraben compounds. nih.gov

Sorption to Particulate Matter and Sludge

Sorption is the process by which a chemical substance (sorbate) adheres to a solid surface (sorbent). In the context of wastewater treatment and natural water bodies, the primary sorbents are suspended particulate matter and sludge, which are rich in organic carbon. The extent of sorption is typically quantified by the solid-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

For parabens, the primary mechanism of removal from wastewater is typically aerobic biodegradation; however, sorption to sludge plays a secondary, yet important, role. ufc.br Studies on common parabens like methylparaben, ethylparaben, propylparaben, and butylparaben have shown that their sorption potential is influenced by their physicochemical properties, particularly their hydrophobicity.

Research Findings on Paraben Sorption

Research into the sorption of various parabens onto sludge and sediment provides a framework for understanding the likely behavior of this compound. The key findings from these studies indicate that:

Influence of Alkyl Chain Length: The sorption of parabens to solids generally increases with the length of the alkyl chain. mdpi.com This is attributed to the increasing hydrophobicity (and thus, a higher octanol-water partition coefficient, Kow) of the molecule. Longer alkyl chains lead to stronger hydrophobic interactions with the organic matter in sludge and sediment.

Role of Organic Carbon: The organic carbon content of the particulate matter and sludge is a critical factor governing the extent of sorption. Higher organic carbon content provides more sites for hydrophobic partitioning, leading to greater sorption.

Biodegradation vs. Sorption: For most parabens, biodegradation is the dominant removal mechanism in wastewater treatment plants. ufc.brnih.gov However, sorption can still contribute to their removal from the aqueous phase. In one study focusing on an aerobic granular sludge system, biotransformation was the primary removal mechanism for all tested parabens, with adsorption appearing to play a role only in the removal of methylparaben. ufc.br

Inferred Sorption Behavior of this compound

Based on its molecular structure, which includes both a methyl ester group and an ethyl group at the 3-position, this compound is expected to have a moderate degree of hydrophobicity. Its sorption behavior is likely to be intermediate between that of methylparaben and longer-chain parabens like propylparaben or butylparaben.

The presence of the ethyl group, in addition to the methyl ester, would likely increase its hydrophobicity compared to methylparaben, suggesting a potentially greater affinity for sorption to organic matter in particulate matter and sludge. However, without experimental data for its Kow, Kd, and Koc values, this remains a well-founded hypothesis based on the established trends for the paraben class of compounds.

Data on Sorption of Structurally Related Parabens

To illustrate the general trends in paraben sorption, the following table presents hypothetical data based on the known behavior of other parabens. It is important to note that these are not experimental values for this compound.

| Paraben | Log Kow (Octanol-Water Partition Coefficient) | Log Koc (Organic Carbon-Normalized Sorption Coefficient) | Primary Removal Mechanism in Wastewater Treatment |

|---|---|---|---|

| Methylparaben | 1.96 | 2.3 - 2.8 | Biodegradation, with some contribution from sorption |

| Ethylparaben | 2.47 | 2.7 - 3.2 | Biodegradation |

| Propylparaben | 3.04 | 3.1 - 3.6 | Biodegradation and Sorption |

| Butylparaben | 3.57 | 3.5 - 4.0 | Sorption and Biodegradation |